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Compound of Interest

Compound Name: Fmoc-Phe(4-Br)-OH

Cat. No.: B557891 Get Quote

The following table summarizes the biological activities of various substituted phenylalanine

derivatives across different therapeutic targets. These examples highlight the significant impact

of substituent type and position on potency and selectivity.
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Compound/Su
bstitution

Target/Applicat
ion

Activity Metric Value (µM)

Key Findings
& Structure-
Activity
Relationship
(SAR) Notes

HIV-1 Capsid

Inhibitors

4-Methoxy-N-

methylaniline

substituted Phe

(II-13c)

HIV-1 Capsid

Protein (CA)
EC₅₀ 5.14

Demonstrates

potent anti-HIV-1

activity, though

slightly weaker

than the lead

compound PF-74

(EC₅₀ = 0.42

µM).[1]

Indolin-5-amine

substituted Phe

(V-25i)

HIV-1 Capsid

Protein (CA)
EC₅₀ 2.57

Shows

exceptional anti-

HIV-1 activity

and binds

preferentially to

the CA hexamer.

[1]

LAT-1

Transporter

Ligands

3-Fluoro-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

% Inhibition
~60% (at 100

µM)

Halogen size at

the meta-position

correlates with

increased

inhibition.[2]

3-Chloro-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

% Inhibition ~75% (at 100

µM)

Increased

halogen size

from fluorine to

chlorine
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enhances

inhibitory activity.

[2]

3-Bromo-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

% Inhibition
~85% (at 100

µM)

Bromine

substitution

shows stronger

inhibition

compared to

smaller halogens

at the meta

position.[2]

3-Iodo-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

% Inhibition
~90% (at 100

µM)

The largest

halogen, iodine,

provides the

most potent

inhibition among

the meta-

halogenated

series.[2]

3-Phenyl-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

IC₅₀ 6.6

Large, lipophilic

groups at the

meta position

lead to potent

inhibition but a

loss of substrate

activity.[2][3]

α-Methyl-L-

phenylalanine

L-Type Amino

Acid Transporter

1 (LAT1)

Inhibition Minimal

Known to be a

selective LAT1

compound with

low inhibitory

effect on LAT2.

[4]

Bicyclic-Phe L-Type Amino

Acid Transporter

1 (LAT1)

Inhibition High Shows higher

LAT1 affinity and

selectivity
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compared to α-

methyl-Phe.[4]

AMPA Receptor

Antagonists

(S)-2-amino-3-

(3,4-dichloro-5-

(5-

hydroxypyridin-3-

yl)phenyl)propan

oic acid

GluA2 AMPA

Receptor
K_b 1.80

The (S)-

enantiomer is the

biologically

active isomer,

acting as a

potent

antagonist.[5]

(R)-2-amino-3-

(3'-

hydroxybiphenyl-

3-yl)propanoic

acid

GluA2 AMPA

Receptor
K_b 3.90

In contrast to the

above, the (R)-

enantiomer is the

active

antagonist,

highlighting

unusual

enantiopharmaco

logy.[5]

Modulation of the L-Type Amino Acid Transporter 1
(LAT1)
The L-Type Amino Acid Transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large

neutral amino acids and is overexpressed in many types of cancer to meet the high nutritional

demands of tumor cells.[2][3][6] This makes LAT1 an attractive target for both cancer therapy

and for delivering drugs across the blood-brain barrier.

Structure-activity relationship (SAR) studies on substituted phenylalanines have revealed key

insights for designing LAT1 ligands:

Meta-Position Substitution: Substitution at the meta (3-position) of the phenyl ring generally

increases affinity for LAT1.[4][6]
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Halogen Size: For halogenated derivatives, increasing the size of the halogen (F < Cl < Br <

I) at the meta-position correlates with increased inhibitory effect on LAT1.[2][4]

Lipophilicity: Increased lipophilicity from larger alkyl or aryl groups at the meta-position leads

to diminished substrate activity but enhanced inhibition of the transporter.[2][3][6] This

suggests that while large lipophilic moieties can produce potent inhibitors, they may not be

suitable for prodrugs designed to be transported by LAT1.[2][3]

The following workflow illustrates a typical cell-based assay to determine if a compound acts as

a substrate or inhibitor of LAT1.
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Assay Setup

Experimental Conditions

Data Acquisition & Analysis

Interpretation

Culture LAT1-expressing cells
(e.g., HT-29, A549)

Load cells with a radiolabeled
LAT1 substrate (e.g., [3H]-gabapentin)

1. Seeding & Growth

Incubate cells with:
1. Test Compound (Substituted Phe)

2. Positive Control (Leucine)
3. Negative Control (Arginine)
4. Parent Compound (Phe/Tyr)

2. Pre-loading

Measure efflux of radiolabeled
substrate from cells into the medium

3. Treatment

Calculate % Inhibition (Cis-inhibition)
or % Stimulation (Trans-stimulation)

4. Quantification

Efflux Rate vs. Control?

Result: Substrate

Increased

Result: Inhibitor

Decreased

Result: No Interaction

Unchanged

Click to download full resolution via product page

Workflow for determining LAT1 substrate or inhibitor activity.
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Conformational Control in Peptides
The introduction of substituted phenylalanines into a peptide sequence can exert significant

control over its conformation. This is achieved by altering local steric and electronic

environments, which in turn influences backbone torsion angles and non-covalent interactions.

A study on a cyclic peptide demonstrated that substituents at the 4-position of a phenylalanine

residue could control the equilibrium between a folded and an open "square" conformation.[7]

CH-π Interactions: In the folded state, a stabilizing CH-π interaction occurs between the

phenylalanine aromatic ring and a nearby methyl group.

Electronic Effects: Electron-donating substituents on the phenyl ring strengthen this CH-π

interaction, promoting the folded conformation by entropically restraining the side chain's

flexibility.[7] This relationship showed a linear correlation between the conformational free

energies and the Hammett constants of the substituents.

This principle allows for the fine-tuning of peptide structures to enhance stability, receptor

binding, or other biological functions.
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Cyclic Peptide Conformations

Modulating Factors

Folded Form
(Stabilized by CH-π Interaction)

Square Form
(Open Conformation)

Equilibrium

4-Position Substituent:
Electron-Donating Group (EDG)

(e.g., -OCH3, -CH3)

Shifts equilibrium
(Stronger CH-π interaction)

4-Position Substituent:
Electron-Withdrawing Group (EWG)

(e.g., -CF3, -NO2)

Shifts equilibrium
(Weaker CH-π interaction)

Click to download full resolution via product page

Influence of 4-substituted phenylalanines on peptide conformational equilibrium.

Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed

methodologies for the synthesis and characterization of substituted phenylalanines.

Synthesis of meta-Substituted Phenylalanines via
Negishi Coupling
This protocol describes a general method for synthesizing meta-substituted phenylalanine

derivatives, a class of compounds shown to have interesting activity at the LAT1 transporter.[3]

Objective: To introduce alkyl or aryl groups at the meta-position of a protected phenylalanine

precursor.

Materials:
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Protected iodo-phenylalanine derivative (e.g., oxazolidinone-protected)

Zinc dust (activated with 1,2-dibromoethane and TMSCl)

Alkyl or aryl halide (for organozinc reagent formation)

Pd₂(dba)₃ (Palladium catalyst)

P(o-tolyl)₃ (Ligand)

Anhydrous DMF (Solvent)

6N HCl (aq) / 1,4-dioxane (for deprotection)

Procedure:

Activation of Zinc: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust.

Add anhydrous DMF, followed by 1,2-dibromoethane and trimethylsilyl chloride (TMSCl).

Heat the mixture to 60 °C for 30 minutes to activate the zinc.

Formation of Organozinc Reagent: To the activated zinc suspension, add the desired alkyl or

aryl halide and sonicate for 30 minutes to form the organozinc reagent.

Negishi Coupling Reaction: In a separate flask, dissolve the protected iodo-phenylalanine

precursor, Pd₂(dba)₃, and P(o-tolyl)₃ in anhydrous DMF. To this solution, add the freshly

prepared organozinc reagent dropwise at room temperature.

Reaction Monitoring: Stir the reaction at room temperature for several hours (typically 4-8

hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

Workup and Purification: Upon completion, quench the reaction with saturated aqueous

NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic

layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Deprotection: Dissolve the purified, protected product in a 1:1 mixture of 6N HCl (aq) and

1,4-dioxane. Heat the mixture to 60 °C for 1 hour to remove the protecting groups.
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Final Purification: After cooling, concentrate the solution and purify the final amino acid

product by preparative HPLC or crystallization to yield the pure meta-substituted

phenylalanine analog.[3]

Phenylalanine Quantification Assay (Colorimetric)
This protocol describes a colorimetric assay to quantify phenylalanine levels in biological

samples, which is essential for metabolic studies and clinical diagnostics.[8][9]

Objective: To measure the concentration of L-phenylalanine using an enzyme-based

colorimetric reaction.

Principle: L-Phenylalanine Dehydrogenase (PheDH) catalyzes the oxidative deamination of

phenylalanine, which reduces NAD⁺ to NADH. The resulting NADH is then used to reduce a

colorimetric probe (e.g., WST-1), producing a colored formazan dye that can be measured

spectrophotometrically. The absorbance is directly proportional to the phenylalanine

concentration.[8][10]

Materials:

96-well microplate

Microplate reader (capable of reading absorbance at ~450 nm)

L-Phenylalanine standard solution

Assay Buffer (e.g., 1X PBS, pH 8.3)

Reaction Mix: Assay Buffer containing NAD⁺, PheDH, and a colorimetric probe (e.g., WST-1)

Control Mix: Same as Reaction Mix but without the PheDH enzyme

Biological samples (e.g., deproteinized serum, plasma, or cell lysates)

Procedure:

Standard Curve Preparation: Prepare a series of L-phenylalanine standards by diluting the

stock solution in Assay Buffer to concentrations ranging from 0 µM to ~200 µM.
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Sample Preparation: Prepare biological samples as needed. For serum or plasma,

deproteinize using a 10 kDa cutoff centrifugal filter. For cell lysates, homogenize or sonicate

cells in Assay Buffer and clarify by centrifugation.[8]

Assay Setup: For each sample and standard, pipette 50 µL into two separate wells of the 96-

well plate (paired wells).

Reaction Initiation:

To one well of each pair (the "Reaction" well), add 150 µL of the Reaction Mix.

To the other well of each pair (the "Control" well), add 150 µL of the Control Mix.

Incubation: Mix the contents of the wells thoroughly and incubate the plate at room

temperature for 5-10 minutes.[8]

Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The

assay is continuous and can be read at multiple time points.[8]

Calculation:

For each sample and standard, calculate the change in absorbance (ΔOD) by subtracting

the absorbance of the Control well from the absorbance of the Reaction well (ΔOD =

OD_Reaction - OD_Control).

Plot the ΔOD values for the standards against their concentrations to generate a standard

curve.

Determine the phenylalanine concentration in the unknown samples by interpolating their

ΔOD values from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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